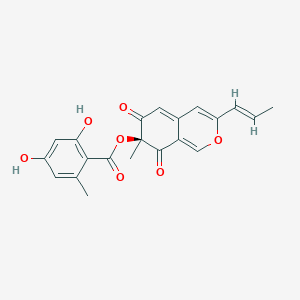

(+)-Mitorubrin

Description

Contextualization within the Azaphilone Chemical Class

(+)-Mitorubrin is a naturally occurring polyketide that belongs to the azaphilone family of fungal metabolites. rsc.orgnih.gov Azaphilones are characterized by a highly oxygenated pyrano-quinone bicyclic core and a chiral quaternary center. rsc.orgalliedacademies.org The name "azaphilone" stems from their characteristic reaction with ammonia (B1221849) or primary amines, which results in the formation of vinylogous 4-pyridone derivatives. nih.gov This class of compounds is known for its chromophoric properties, with their colors dependent on their specific chemical structures. alliedacademies.org

Mitorubrin (B1238981) and its derivatives are a distinct subclass of azaphilones, often featuring a 7-benzoyl group. rsc.orgnih.gov These compounds have been isolated from various filamentous fungi, particularly from the genera Penicillium, Talaromyces, and Hypoxylon. nih.govalliedacademies.orgconicet.gov.ar The structural diversity within the mitorubrin family arises from variations in the side chains and functional groups attached to the core azaphilone scaffold. rsc.org

Historical Trajectory of (+)-Mitorubrin Research

The initial isolation and structural elucidation of mitorubrin and its related compound, mitorubrinol (B600588), date back to 1965 from Penicillium rubrum. researchgate.netacs.org For many years, research on mitorubrin was sporadic. However, a renewed interest in this compound and the broader azaphilone class emerged as their diverse and significant biological activities became more apparent to the scientific community. nih.gov

Subsequent research led to the isolation of (+)-mitorubrin and its derivatives from various other fungal sources. For instance, it has been identified in the ascomata of several Talaromyces species and is a known pigment in fungi of the Hypoxylon genus. alliedacademies.orgconicet.gov.arnih.gov The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry, has been instrumental in the discovery and characterization of new mitorubrin-related compounds. conicet.gov.arnih.gov

The absolute configuration of (+)-mitorubrin has been a subject of study, with techniques like X-ray crystallography and electronic circular dichroism (ECD) spectroscopy being pivotal in confirming its stereochemistry. researchgate.netd-nb.infoencyclopedia.pub The total synthesis of mitorubrin has also been a significant area of research, with the first total synthesis of (±)-mitorubrinic acid being a notable achievement. nih.gov More recently, asymmetric syntheses of (−)-mitorubrin have been developed, further advancing the chemical understanding of this complex natural product. nih.govcapes.gov.br

Contemporary Significance in Natural Product Chemistry and Chemical Biology

In recent years, (+)-mitorubrin and its analogues have garnered considerable attention in the fields of natural product chemistry and chemical biology due to their intriguing molecular architecture and a wide array of biological activities. alliedacademies.orgnih.gov The complex structure of mitorubrin presents a significant challenge and an attractive target for total synthesis, driving the development of novel synthetic strategies and methodologies. nih.govrsc.orgd-nb.info

The biosynthesis of mitorubrin has also been a key area of investigation. It is known to be synthesized via the polyketide pathway, and recently, the two polyketide synthase (PKS) genes responsible for the biosynthesis of mitorubrinic acid and mitorubrinol have been identified in Penicillium marneffei. plos.orgnih.govresearchgate.net This discovery has opened up new avenues for understanding the enzymatic machinery involved in the construction of the azaphilone core and has implications for the virulence of this pathogenic fungus. plos.orgnih.gov

From a chemical biology perspective, mitorubrin and its derivatives serve as valuable molecular probes to study various biological processes. They have been shown to exhibit a range of biological activities, including antifungal and antimicrobial properties. researchgate.netfrontiersin.org For instance, some mitorubrin derivatives have demonstrated inhibitory effects against various agricultural pathogenic fungi. researchgate.net Furthermore, the study of mitorubrin-producing fungi, such as those in the Hypoxylon genus, contributes to the field of chemotaxonomy, where the secondary metabolite profiles are used to classify and differentiate fungal species. conicet.gov.arresearchgate.net

Data Tables

Spectroscopic Data for (+)-Mitorubrin and Derivatives

| Compound | Molecular Formula | UV (λmax, nm) | Key ¹H NMR Signals (ppm) | Mass Spectrometry (m/z) | Reference |

| (+)-6″-Hydroxymitorubrinol | C₂₁H₁₈O₉ | 238, 263, 344 | - | - | conicet.gov.ar |

| 6″-Hydroxy-(R)-mitorubrinic acid | C₂₁H₁₆O₁₀ | 225, 260, 342 | 5.73, 6.24, 6.43, 7.14, 7.28, 8.32 (olefinic); 8.00, 9.68, 10.28, 12.86 (hydroxy); 1.56, 2.36 (methyl) | 427.0669 [M-H]⁻ | mdpi.com |

| Monomethyl-(S)-mitorubrin | C₂₂H₂₀O₇ | - | 8.15, 6.66, 6.45, 6.30, 6.25, 6.19, 5.63 (aromatic/olefinic); 3.76 (methoxy); 2.40, 1.94, 1.56 (methyl) | 397.2 [M+H]⁺ | e-nps.or.kr |

Fungal Sources of Mitorubrin and its Derivatives

| Fungal Species | Mitorubrin Derivative(s) | Reference |

| Penicillium rubrum | Mitorubrin, Mitorubrinol | researchgate.net |

| Hypoxylon fulvo-sulphureum | (+)-6″-Hydroxymitorubrinol acetate (B1210297), (+)-6″-Hydroxymitorubrinol | conicet.gov.ar |

| Aspergillus sp. 16-5C | (-)-Mitorubrinic acid, (-)-Mitorubrin | researchgate.netmdpi.com |

| Talaromyces aculeatus | (-)-Mitorubrin, (-)-Mitorubrinol | nih.gov |

| Hypoxylon fragiforme | Mitorubrin derivatives | nih.govd-nb.info |

| Penicillium marneffei | Mitorubrinol, Mitorubrinic acid | plos.orgnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C21H18O7 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

[(7S)-7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C21H18O7/c1-4-5-14-7-12-8-17(24)21(3,19(25)15(12)10-27-14)28-20(26)18-11(2)6-13(22)9-16(18)23/h4-10,22-23H,1-3H3/b5-4+/t21-/m0/s1 |

InChI Key |

ZLULUXWJVBHEMS-FNEOHHHZSA-N |

Isomeric SMILES |

C/C=C/C1=CC2=CC(=O)[C@](C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |

Canonical SMILES |

CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |

Origin of Product |

United States |

Occurrence and Isolation of + Mitorubrin and Structural Analogues

Fungal Bioprospecting and Habitat Association

The search for novel bioactive compounds has led researchers to explore a wide range of fungal species from various environments. Several genera, including Penicillium, Talaromyces, Aspergillus, and Hypoxylon, have been identified as producers of (+)-Mitorubrin and its structural analogs.

Penicillium Species as Producers

Penicillium species are ubiquitous fungi found in diverse habitats worldwide. Some species have been identified as producers of mitorubrin (B1238981) and its derivatives.

Penicillium rubrum : This species is a known producer of mitorubrin. bioaustralis.comrsc.orgresearchgate.net The initial structural elucidation of mitorubrin and its analog mitorubrinol (B600588) was from isolates of P. rubrum. mdpi.comnih.gov While these pigments were initially suspected of being toxic, subsequent studies showed they were not the cause of toxicity associated with the fungus. mdpi.comnih.gov

Penicillium funiculosum : This species has also been reported to produce mitorubrin derivatives. mdpi.comnih.govplos.org

Penicillium radicum : A new mitorubrin congener, 6′-hydroxy-3′-methoxy-mitorubrin, along with other related compounds, was isolated from the culture broth of Penicillium radicum FKI-3765-2. jst.go.jpnih.govkitasato-u.ac.jp This species is now also known as Talaromyces radicus. kitasato-u.ac.jp

Talaromyces Species as Producers

The genus Talaromyces is a significant source of mitorubrin and its derivatives, with various species producing these compounds, often as pigments in their ascomata (fruiting bodies). acs.orgfrontiersin.org

Talaromyces aculeatus : This species has been reported to produce (-)-mitorubrin and (-)-mitorubrinol. frontiersin.orgnih.gov

Talaromyces austrocalifornicus : Mitorubrin derivatives with negative optical rotations have been isolated from this species. mdpi.comnih.govplos.orgacs.orgnih.gov

Talaromyces convolutus : Similar to T. austrocalifornicus, this species produces mitorubrin derivatives, including mitorubrinal and mitorubrinic acid, which exhibit negative optical rotations. mdpi.comnih.govplos.orgacs.orgnih.govacs.org

Talaromyces emodensis : This species is a producer of (+)-mitorubrin derivatives, showing positive optical rotations. mdpi.comnih.govplos.orgacs.orgnih.gov

Talaromyces hachijoensis : (+)-Mitorubrin derivatives have also been isolated from this fungus. mdpi.comnih.govplos.orgacs.orgnih.govnrct.go.th

Talaromyces wortmannii var. sublevisporus : This variety is another producer of (+)-mitorubrin derivatives. mdpi.comnih.govplos.orgacs.orgnih.gov

Talaromyces atroroseus : This species is recognized for producing a range of azaphilone pigments, including mitorubrins, and is considered a potential candidate for the biotechnological production of these red pigments as it does not produce known mycotoxins. frontiersin.orgplos.orgresearchgate.netnih.gov Four mitorubrin derivatives—mitorubrinolamine acetate (B1210297), dihydro-PP-O, mitorobrinal, and mitorubrinol—were identified for the first time in this species. nih.gov

It is noteworthy that within the genus Talaromyces, there is a coexistence of species that produce (+)-mitorubrin derivatives and those that produce (-)-mitorubrin derivatives, which is of chemotaxonomic interest. acs.orgnih.gov

Aspergillus Species as Producers

Aspergillus is another widespread fungal genus that includes producers of mitorubrin-related compounds.

Aspergillus sp. 16-5C : An endophytic fungus isolated from a mangrove environment in the South China Sea, Aspergillus sp. 16-5C, was found to produce (-)-mitorubrin and (-)-mitorubrinic acid, along with new azaphilone derivatives. nih.govnih.govmdpi.com

Hypoxylon Species as Producers

Members of the genus Hypoxylon, which are often found on decaying wood, are also known to produce mitorubrin derivatives.

Hypoxylon fulvo-sulphureum : A new species from Thailand, H. fulvo-sulphureum, was found to produce novel mitorubrin derivatives. conicet.gov.ar

Hypoxylon fragiforme : This species produces (+)-mitorubrin derivatives. acs.orgcapes.gov.br Investigations of its stromata (fruiting bodies) have revealed a diversity of azaphilone compounds, including various mitorubrin derivatives and novel heterodimers called hybridorubrins. nih.gov Genomic analysis of H. fragiforme has identified two separate biosynthetic gene clusters responsible for the production of different azaphilone families. nih.gov

Other Fungal Genera and Endophytic Sources

The production of mitorubrin and its analogs is not limited to the aforementioned genera. Endophytic fungi, which reside within the tissues of living plants, represent a promising area for bioprospecting. The isolation of (-)-mitorubrin from the endophytic Aspergillus sp. 16-5C highlights the potential of these symbiotic organisms as sources of novel natural products. nih.govmdpi.com Furthermore, a Talaromyces species isolated from the roots of the Amazonian plant Duguetia stelechantha was also found to produce these compounds. frontiersin.org

Methodologies for Isolation and Chromatographic Purification

The isolation and purification of (+)-Mitorubrin and its analogs from fungal sources typically involve a series of extraction and chromatographic techniques.

A general procedure begins with the cultivation of the fungus on a suitable medium, such as oatmeal agar (B569324) or in a liquid culture broth. jst.go.jpacs.org The fungal biomass or the culture broth is then extracted with organic solvents like dichloromethane (B109758), ethyl acetate, or methanol. acs.orgacs.orgnih.govconicet.gov.ar

The resulting crude extract, which contains a complex mixture of metabolites, is then subjected to various chromatographic methods for purification. Column chromatography is a common initial step, often using stationary phases like silica (B1680970) gel or octadecyl silyl (B83357) (ODS). jst.go.jpnih.gov This is followed by further purification using techniques such as High-Performance Liquid Chromatography (HPLC), which allows for the separation of closely related compounds. jst.go.jpnih.govconicet.gov.ar The purity and structure of the isolated compounds are then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. jst.go.jpnih.govnih.govnih.gov

For instance, in the isolation of 6′-hydroxy-3′-methoxy-mitorubrin from Penicillium radicum, the culture broth was extracted, and the extract was purified using ODS column chromatography followed by HPLC. jst.go.jpnih.gov Similarly, the isolation of mitorubrin derivatives from Talaromyces convolutus involved extraction with dichloromethane and subsequent chromatographic separation. acs.orgacs.org In the case of Hypoxylon fragiforme, stromata were extracted with methanol, and the compounds were purified using HPLC. conicet.gov.arnih.gov

Chemical Synthesis and Synthetic Methodologies for + Mitorubrin

Total Syntheses of (+)-Mitorubrin and its Enantiomers

The synthesis of mitorubrin (B1238981) and its related natural products has been a subject of significant interest due to their unique structural features and biological activities. nih.govacs.org These compounds belong to the azaphilone family, characterized by a highly oxygenated bicyclic core and a chiral quaternary center. acs.orgacs.org

Asymmetric Synthetic Approaches (e.g., utilizing enantioselective oxidative dearomatization)

A significant breakthrough in the synthesis of enantiomerically pure mitorubrin was the development of asymmetric synthetic strategies. A key transformation in these approaches is the enantioselective oxidative dearomatization of resorcinol (B1680541) or o-alkynylbenzaldehyde precursors. acs.orgunibo.itnih.gov

One notable approach by Porco and coworkers involves a copper-mediated enantioselective oxidative dearomatization. acs.orgunibo.itnih.gov This method was successfully applied to the synthesis of (-)-mitorubrin. acs.orgnih.gov The process utilizes a chiral bis-μ-oxo copper complex, formed in situ from a copper source and a chiral ligand like (-)-sparteine (B7772259), to achieve regioselective and highly enantioselective dearomatization of a resorcinol aldehyde. unibo.itnih.gov This step establishes the critical (R)-configured quaternary center with high enantiomeric excess (ee). nih.gov For instance, the oxidative dearomatization of an o-alkynylbenzaldehyde using a copper-oxo (-)-sparteine complex yielded the desired intermediate with a 98% ee. nih.gov This intermediate is then subjected to a cycloisomerization reaction to construct the pyranoquinone framework of mitorubrin. nih.govnih.gov

Another strategy employs flavin-dependent monooxygenases (FDMOs) for the hydroxylative dearomatization of resorcinol compounds. researchgate.netresearchgate.net These biocatalysts offer excellent site- and stereoselectivity, providing access to either enantiomer of the azaphilone core by using different enzymes like AzaH or AfoD. researchgate.netnih.gov This chemoenzymatic approach has been utilized in the enantioselective synthesis of various azaphilone natural products. researchgate.netnih.gov

These asymmetric syntheses are convergent, featuring the highly enantioselective oxidative dearomatization as a key step to construct the chiral core, which is then further elaborated to the final natural product. nih.govnih.gov

Racemic Synthetic Approaches (e.g., 11-step synthesis of (±)-mitorubrin)

Prior to the development of asymmetric methods, racemic syntheses of mitorubrin were established. Whalley and coworkers reported an 11-step synthesis of (±)-mitorubrin in the early 1970s. nih.govacs.org More recently, a 12-step synthesis of (±)-mitorubrinic acid was reported by Pettus and coworkers. nih.gov

These racemic approaches often involve the construction of the azaphilone nucleus through the elaboration and oxidative dearomatization of an isocoumarin (B1212949) intermediate. nih.gov For example, the synthesis of (±)-mitorubrinic acid starts from a methyl benzoate (B1203000) derivative. nih.gov Key steps include the formation of an isocoumarin, which is then subjected to oxidative dearomatization to generate the azaphilone core. nih.gov The side chain is subsequently introduced and modified to complete the synthesis. nih.gov

Another racemic route developed by Porco's lab utilized a gold(III)-mediated cycloisomerization of o-alkynylbenzaldehydes to form a 2-benzopyrylium salt intermediate, which was then oxidized to the azaphilone core. acs.orgsci-hub.box

Table 1: Comparison of Synthetic Approaches to Mitorubrin

| Approach | Key Features | Final Product | Reference(s) |

| Asymmetric Synthesis (Porco) | Copper-mediated enantioselective oxidative dearomatization of an o-alkynylbenzaldehyde using a (-)-sparteine ligand. | (-)-Mitorubrin | acs.orgnih.govnih.gov |

| Asymmetric Synthesis (Narayan) | Biocatalytic hydroxylative dearomatization using flavin-dependent monooxygenases (FDMOs). | Enantiomers of azaphilone core | researchgate.netresearchgate.netnih.gov |

| Racemic Synthesis (Whalley) | 11-step synthesis. | (±)-Mitorubrin | nih.govacs.org |

| Racemic Synthesis (Pettus) | 12-step synthesis involving oxidative dearomatization of an isocoumarin intermediate. | (±)-Mitorubrinic acid | nih.gov |

| Racemic Synthesis (Porco) | Gold(III)-mediated cycloisomerization of an o-alkynylbenzaldehyde. | (±)-Azaphilone core | acs.orgsci-hub.box |

Convergent Synthetic Strategies for the Azaphilone Core Structure

The construction of the characteristic azaphilone core, a pyranoquinone bicyclic system, is a central theme in the synthesis of mitorubrin and related compounds. Convergent strategies are often employed, where key fragments are synthesized separately and then combined to form the core structure.

Oxidative Dearomatization Reactions (e.g., of resorcinols, isocoumarin intermediates)

Oxidative dearomatization is a powerful and frequently used strategy to convert simple aromatic precursors into the more complex, three-dimensional azaphilone core. nih.govnih.gov This biomimetic approach allows for the installation of various functional groups on the aromatic ring before the core-forming cyclization. nih.govumich.edu

The oxidative dearomatization of resorcinol derivatives is a common method. nih.govresearchgate.net Reagents such as hypervalent iodine compounds or lead tetraacetate (Pb(OAc)₄) have been used for this purpose in racemic syntheses. nih.govumich.edu For asymmetric syntheses, as mentioned earlier, copper-oxo complexes with chiral ligands and flavin-dependent monooxygenases have proven highly effective. unibo.itnih.govnih.gov

The oxidative dearomatization of isocoumarin intermediates is another viable route, particularly in racemic syntheses. nih.gov In the total synthesis of (±)-mitorubrinic acid, an isocoumarin intermediate is elaborated and then subjected to oxidative dearomatization to furnish the azaphilone nucleus. nih.gov

Aza-6π Electrocyclization–Aromatization Cascades

An alternative and elegant strategy for constructing the azaphilone core involves an aza-6π electrocyclization–aromatization cascade. This methodology has been employed for the synthesis of the tetracyclic core of related natural products. researchgate.net The process typically involves the formation of a densely substituted aza-triene intermediate, which then undergoes a 6π-electrocyclization followed by an aromatization step to forge the polysubstituted pyridine (B92270) ring fused to another ring system. researchgate.netresearchgate.net While the search results mention this strategy in the context of related molecules, its specific application in a completed total synthesis of (+)-Mitorubrin is not detailed.

Olefin Cross-Metathesis for Side-Chain Installation

Once the azaphilone core is assembled, the final key step is the installation of the characteristic side chain. Olefin cross-metathesis has emerged as a powerful and versatile tool for this purpose. acs.orgnih.govresearcher.life

In the asymmetric synthesis of (-)-mitorubrin reported by Porco and coworkers, olefin cross-metathesis was successfully used to install the requisite side chains onto a common mitorubrin intermediate. acs.orgacs.orgfigshare.com This strategy allows for the variation of the alkene partner, providing access to a range of related natural products and their analogues from a single advanced intermediate. acs.orgacs.org This highlights the efficiency and modularity of using olefin cross-metathesis in the final stages of the synthesis. acs.org

Table 2: Key Reactions in the Synthesis of the Azaphilone Core and Side-Chain Installation

| Reaction | Substrate Type | Key Reagents/Catalysts | Purpose | Reference(s) |

| Enantioselective Oxidative Dearomatization | o-Alkynylbenzaldehyde / Resorcinol | Copper-oxo/(-)-sparteine complex | Asymmetric synthesis of the chiral azaphilone core | acs.orgunibo.itnih.gov |

| Biocatalytic Oxidative Dearomatization | Resorcinol | Flavin-dependent monooxygenases (AzaH, AfoD) | Enantiodivergent synthesis of the azaphilone core | researchgate.netnih.gov |

| Oxidative Dearomatization | Isocoumarin | Oxidizing agents | Racemic synthesis of the azaphilone core | nih.gov |

| Aza-6π Electrocyclization–Aromatization | Aza-triene | Heat or catalyst | Construction of the fused pyridine ring system | researchgate.netresearchgate.net |

| Olefin Cross-Metathesis | Azaphilone core with a terminal alkene | Grubbs or other metathesis catalysts | Installation and variation of the side chain | acs.orgnih.govresearcher.life |

Derivatization and Analogue Synthesis Strategies

The derivatization of the mitorubrin core and the synthesis of its analogues are driven by the need to understand structure-activity relationships and to develop novel compounds with potentially enhanced biological activities. researchgate.netnih.gov Strategies for creating derivatives and analogues of (+)-mitorubrin and other azaphilones generally focus on modifying the key structural features: the pyran-quinone core, the chiral quaternary center at C-7, and the acyl side chain. nih.govacs.org

Research into naturally occurring mitorubrins has revealed a family of related structures that serve as a blueprint for synthetic derivatization. acs.orgacs.org Fungi from the genus Talaromyces produce a variety of mitorubrin derivatives, including compounds with different oxidation states on the side chain, such as mitorubrinal, mitorubrinol (B600588), and mitorubrinic acid. acs.orgacs.org The stereochemistry at the C-7 position is a key variable, with different fungal species producing either the (7S)-(+) or (7R)-(-) enantiomeric series. acs.orgnih.gov For instance, Talaromyces emodensis produces (+)-mitorubrin derivatives, while Talaromyces convolutus produces the (–)-enantiomers. acs.orgacs.org

Synthetic efforts have successfully targeted these natural derivatives. The total synthesis of (±)-mitorubrinic acid, a key natural derivative, was achieved in 12 steps, featuring the elaboration and oxidative dearomatization of an isocoumarin intermediate. nih.gov The conversion of naturally isolated (–)-mitorubrinol into (–)-mitorubrinic acid has also been reported. rsc.org

Analogue synthesis strategies often involve altering the side chain at the C-3 position. One effective method for installing different side chains is olefin cross-metathesis. acs.org This reaction allows for the variation of the alkene partner to introduce diverse functionalities onto the azaphilone core. acs.org Another approach, used in the synthesis of analogues of the related azaphilone sclerotiorin (B1681566), involves replacing the diene side chain with phenyl or other aromatic groups using a Sonogashira coupling reaction with 2-alkynylbenzaldehydes. researchgate.net This highlights a viable strategy for creating novel mitorubrin analogues.

The azaphilone core itself is a target for modification. The term "azaphilone" stems from the affinity of the pyran nucleus to react with primary amines, which results in the formation of vinylogous 4-pyridones. nih.gov This reactivity can be exploited to generate nitrogen-containing analogues, such as 8-O-methylsclerotiorinamine, which has been synthesized enantioselectively. acs.org

Chemoenzymatic approaches also provide powerful tools for generating azaphilone diversity. nih.govnih.gov Enzymes can perform highly selective reactions, such as hydroxylative dearomatization, to create chiral building blocks that can then be chemically elaborated into a variety of natural products and their analogues. nih.govnih.gov This method allows access to either enantiomer of a target compound, which is critical for studying biological activity. nih.gov

The table below summarizes key natural derivatives of mitorubrin.

Table 1: Naturally Occurring Mitorubrin Derivatives

| Derivative Name | Distinguishing Feature | Natural Source (Example) | Citation |

|---|---|---|---|

| (+)-Mitorubrin | (7S) configuration | Talaromyces emodensis | acs.orgacs.org |

| (-)-Mitorubrin | (7R) configuration | Talaromyces convolutus | acs.orgacs.org |

| Mitorubrinal | Side chain aldehyde | Talaromyces convolutus | acs.org |

| Mitorubrinol | Side chain alcohol | Talaromyces convolutus | acs.org |

| Mitorubrinic Acid | Side chain carboxylic acid | Talaromyces convolutus | nih.govacs.org |

| Mitorubrinol Acetate (B1210297) | Acetylated side chain alcohol | Talaromyces emodensis | acs.orgacs.org |

The following table outlines major strategies employed in the synthesis of mitorubrin analogues.

Table 2: Synthetic Strategies for Mitorubrin Analogues

| Strategy | Key Reaction(s) | Target Modification | Example/Application | Citation |

|---|---|---|---|---|

| Side-Chain Variation | Olefin Cross-Metathesis | Alters the propenyl group at C-3 | Installation of various side chains on the mitorubrin core. | acs.org |

| Side-Chain Variation | Sonogashira Coupling | Replaces diene side chain with aryl/heteroaryl groups. | Synthesis of sclerotiorin analogues. | researchgate.net |

| Core Modification | Reaction with Primary Amines | Converts pyran-quinone to a vinylogous 4-pyridone. | Generation of nitrogen-containing azaphilones. | nih.govacs.org |

| Chemoenzymatic Synthesis | Enzymatic Hydroxylative Dearomatization | Creates chiral azaphilone scaffold. | Stereodivergent synthesis of azaphilones like deflectin. | nih.govnih.gov |

Molecular Mechanisms of Biological Activity of + Mitorubrin and Its Analogues

Antifungal Mechanisms of Action

(+)-Mitorubrin and its related compounds exhibit a range of antifungal activities through various molecular mechanisms. These include the direct hindrance of fungal growth, enhancement of the efficacy of existing antifungal drugs, and disruption of crucial fungal biosynthetic pathways.

Direct Inhibition of Fungal Pathogen Growth (e.g., Sclerotium rolfsii)

(+)-Mitorubrin has demonstrated significant direct inhibitory effects on the growth of certain fungal pathogens. A notable example is its activity against Sclerotium rolfsii, the causative agent of white rot, a destructive disease affecting various crops. nih.govresearchgate.net In a study investigating antifungal compounds from Talaromyces purpureogenus, (+)-mitorubrin exhibited 100% inhibition of Sclerotium rolfsii growth at a concentration of 10 mg/mL. nih.govafricaresearchconnects.com Its analogue, mitorubrinol (B600588), also showed considerable inhibitory activity, with 70% growth inhibition at the same concentration. nih.govafricaresearchconnects.com This direct antifungal action highlights the potential of these compounds in controlling phytopathogens.

Table 1: Inhibitory Activity of Mitorubrin (B1238981) and its Analogue against Sclerotium rolfsii

| Compound | Concentration (mg/mL) | Growth Inhibition (%) |

|---|---|---|

| (+)-Mitorubrin | 10 | 100 |

Potentiation of Conventional Antifungal Agents (e.g., miconazole (B906) against Candida albicans)

Beyond their intrinsic antifungal properties, (+)-mitorubrin and its analogues can enhance the effectiveness of conventional antifungal drugs. Research has shown that certain mitorubrin congeners can potentiate the activity of miconazole against Candida albicans. nih.govjst.go.jp A study on compounds isolated from Penicillium radicum identified a new mitorubrin derivative, 6'-hydroxy-3'-methoxy-mitorubrin, along with 4'-hydroxy-3'-methoxy-(S)-mitorubrin and monomethyl-(S)-mitorubrin. nih.gov These compounds were found to moderately increase the antifungal action of miconazole against C. albicans. nih.govjst.go.jp This synergistic effect suggests that mitorubrin analogues could be used in combination therapies to improve the efficacy of existing antifungal treatments. Miconazole itself acts by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane, and can also induce the production of reactive oxygen species (ROS) in Candida. nih.govmdpi.com

Interference with Fungal Biosynthetic Pathways (e.g., 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis)

(+)-Mitorubrin and related azaphilones are believed to interfere with critical fungal biosynthetic pathways. One such pathway is the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway. studiesinmycology.org Fungal melanins, including DHN-melanin, are pigments that play a crucial role in protecting fungi from environmental stresses and contribute to their virulence. mdpi.comresearchgate.net The DHN-melanin pathway involves a series of enzymatic reactions, and inhibitors of this pathway can lead to the accumulation of intermediate products and compromise the fungus's protective melanin (B1238610) layer. researchgate.netnih.gov For instance, the inhibitor tricyclazole (B1682534) blocks specific reductase enzymes in this pathway. mdpi.comnih.gov The structural relationship of (+)-mitorubrin to compounds known to be derived from polyketide pathways suggests a potential interaction with the enzymes involved in DHN-melanin synthesis, representing a mechanism to disrupt fungal integrity and survival. studiesinmycology.org

Antibacterial Mechanisms of Action

(+)-Mitorubrin and its analogues also display promising antibacterial activities, particularly against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Their mechanisms of action involve targeting specific bacterial enzymes and disrupting cellular bioenergetics.

Inhibition of Bacterial Enzyme Targets (e.g., Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB))

A key target for the antibacterial action of (+)-mitorubrin is the Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). nih.gov MptpB is a virulence factor secreted by the bacterium that helps it survive within host macrophages by manipulating host cell signaling pathways. nih.govresearchgate.netubc.ca Therefore, inhibiting MptpB is a promising strategy for combating tuberculosis. researchgate.netnih.gov

Studies have shown that (-)-mitorubrin is a potent inhibitor of MptpB, with an IC50 value of 3.99 ± 0.34 μM. nih.gov Other related compounds, such as (±)-asperlone A and (±)-asperlone B, also exhibit significant inhibitory effects on MptpB with IC50 values of 4.24 ± 0.41 μM and 4.32 ± 0.60 μM, respectively. nih.govresearchgate.net This indicates that the azaphilone scaffold, common to these compounds, is a valuable framework for the development of new anti-tuberculosis drugs that act by neutralizing a key bacterial virulence factor. nih.gov

Table 2: Inhibitory Activity of Mitorubrin and its Analogues against MptpB

| Compound | IC50 (μM) |

|---|---|

| (-)-Mitorubrin | 3.99 ± 0.34 |

| (±)-Asperlone A | 4.24 ± 0.41 |

Impact on Bacterial Cellular Bioenergetics (e.g., membrane potential disruption in Mycobacterium tuberculosis)

The disruption of the bacterial cell membrane's integrity and function is another mechanism through which antibacterial agents can exert their effects. A functionally intact cell membrane is essential for both replicating and dormant bacteria, and its perturbation can lead to lethal consequences. frontiersin.org While direct studies on (+)-mitorubrin's effect on the membrane potential of Mycobacterium tuberculosis are not extensively detailed in the provided context, the general strategy of targeting the mycobacterial membrane is a valid approach for developing new anti-tubercular drugs. frontiersin.org Some compounds can induce a rapid collapse of the membrane potential, leading to cell death. frontiersin.org It is a plausible, though not definitively stated, mechanism that lipophilic compounds like mitorubrins could interact with and disrupt the complex and lipid-rich mycobacterial cell envelope, thereby affecting cellular bioenergetics. The unique structure of the mycobacterial cell envelope is a known factor in its intrinsic resistance to many antibiotics. nih.govnih.gov

Antimalarial Mechanisms of Action

The search for novel antimalarial agents has led to the investigation of various natural products, including azaphilones like (+)-mitorubrin and its analogues. nih.govanr.fr A key target in the Plasmodium parasite is the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for its survival as it lacks the necessary salvage pathways. mdpi.commdpi.com

Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) is a crucial enzyme in the parasite's pyrimidine biosynthesis pathway, making it a significant target for drug discovery. nih.govnih.gov This enzyme catalyzes the flavin mononucleotide-dependent oxidation of L-dihydroorotate to orotate. mdpi.comnih.gov Interference with PfDHODH activity can halt pyrimidine synthesis and prevent malarial infection. nih.gov

Studies on metabolites from the fungus Talaromyces pinophilus have explored their potential as PfDHODH inhibitors. researchgate.netnih.gov Among the isolated compounds were the mitorubrin analogues, mitorubrinol and mitorubrinic acid. nih.govresearchgate.net Research showed that mitorubrinol does inhibit PfDHODH. nih.govresearchgate.net In contrast, mitorubrinic acid demonstrated only weak or little inhibitory activity against PfDHODH and also showed low activity against the in vitro growth of P. falciparum 3D7 cells. researchgate.netnih.govresearchgate.netbioaustralis.com Notably, the active analogues like mitorubrinol did not show inhibitory activity against the human orthologue of the enzyme, indicating a potential for selective action. nih.govresearchgate.net

| Compound | Target Enzyme | Inhibitory Activity | Source |

| Mitorubrinol | Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) | Inhibited PfDHODH | nih.govresearchgate.net |

| Mitorubrinic Acid | Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) | Weak to no significant inhibition | researchgate.netnih.govresearchgate.netbioaustralis.com |

Cytotoxic Mechanisms in Cancer Cell Lines (in vitro)

Azaphilone compounds, the class to which mitorubrin belongs, are known for a wide range of biological activities, including cytotoxic effects against various cancer cell lines. nih.govrsc.org

Several analogues of mitorubrin have been evaluated for their cytotoxic activities against a panel of human cancer cell lines. For instance, purpurogenic acid, a polyketide isolated from a mutant of Penicillium purpurogenum G59 alongside (-)-mitorubrin and (-)-mitorubrinol, demonstrated inhibitory effects. researchgate.net In a preliminary MTT assay, purpurogenic acid showed notable inhibition against human cancer cells K562, HL-60, HeLa, and BGC-823 at a concentration of 100 μg/mL. researchgate.net Other studies on metabolites from marine-derived fungi have also reported significant cytotoxic activities for related compounds against these cell lines. researchgate.netnih.govunina.it

| Compound | Cell Line | Concentration | Inhibition Rate (%) | Source |

| Purpurogenic Acid | K562 (Human myelogenous leukemia) | 100 µg/mL | 52.7 | researchgate.net |

| Purpurogenic Acid | HL-60 (Human promyelocytic leukemia) | 100 µg/mL | 78.8 | researchgate.net |

| Purpurogenic Acid | HeLa (Human cervical cancer) | 100 µg/mL | 38.4 | researchgate.net |

| Purpurogenic Acid | BGC-823 (Human gastric cancer) | 100 µg/mL | 35.3 | researchgate.net |

Mitorubrinic acid has been identified as a morphogenic substance in fungi. Specifically, (-)-mitorubrinic acid, produced by Penicillium funiculosum, induces the formation of chlamydospore-like cells in the fungus Cochliobolus lunatus. tandfonline.comtandfonline.comoup.comresearchgate.net This activity was observed in bioassays where the compound caused mycelium to transform into swollen, thick-walled cells that resemble chlamydospores. tandfonline.com These induced cells exhibit resistance to environmental stresses like heat, freezing, and desiccation and can germinate back into normal mycelia after treatment. tandfonline.com This morphogenic effect is not unique to mitorubrinic acid; other fungal metabolites with an azaphilone skeleton, such as lunatoic acid A, also exhibit this activity. tandfonline.comoup.com Research suggests a correlation between the chemical reactivity of these compounds with amines and their ability to induce this specific cellular morphology. tandfonline.com

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immune response, and cell survival, and its aberrant activation is linked to various cancers. nih.govoatext.comatlasgeneticsoncology.org Consequently, inhibitors of the NF-κB pathway are considered promising therapeutic agents. nih.gov While direct data on (+)-mitorubrin is limited, related azaphilone compounds have been shown to interfere with this pathway. researchgate.net For example, certain azaphilones can inhibit the IκB kinase β (IKKβ), a key kinase that activates the NF-κB pathway. nih.gov Inhibition of IKKβ prevents the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and unable to activate target gene expression. nih.gov The curcumin (B1669340) analog EF31, for instance, was found to be a potent inhibitor of IKKβ and subsequent NF-κB activity. nih.gov

Induction of Specific Cellular Morphologies (e.g., chlamydospore-like cells in fungi by mitorubrinic acid)

Enzyme Inhibitory Activities

(+)-Mitorubrin and its analogues have been found to inhibit a variety of enzymes, highlighting their potential for broad biological effects. nih.govrsc.org

Beyond the weak inhibition of PfDHODH, mitorubrin analogues have demonstrated significant inhibitory action against other enzymes. (-)-Mitorubrin and its analogue (-)-mitorubrinol exhibited potent inhibitory effects against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), with IC50 values of 4.32 ± 0.60 μM and 4.24 ± 0.41 μM, respectively. researchgate.net Furthermore, mitorubrinic acid was identified as an inhibitor of the Bovine Leukemia Virus (BLV) protease, an essential enzyme for viral replication, showing stronger activity than the reference compound amprenavir. researchgate.net Mitorubrinic acid also inhibits the enzyme trypsin with an IC50 value of 41 µmol/l. bioaustralis.com Other related azaphilones, such as talaraculones A and B, have shown strong inhibitory activity against α-glucosidase. nih.govfrontiersin.org

| Compound | Enzyme Inhibited | IC50 Value | Source |

| (-)-Mitorubrin | Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) | 4.32 ± 0.60 μM | researchgate.net |

| (-)-Mitorubrinol | Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) | 4.24 ± 0.41 μM | researchgate.net |

| Mitorubrinic Acid | Bovine Leukemia Virus (BLV) protease | Stronger than amprenavir | researchgate.net |

| Mitorubrinic Acid | Trypsin | 41 µmol/l | bioaustralis.com |

| Talaraculone A | α-glucosidase | 78.6 μM | nih.govfrontiersin.org |

| Talaraculone B | α-glucosidase | 22.9 μM | nih.govfrontiersin.org |

Inhibition of Geranylgeranyl Transferase I

Geranylgeranyl Transferase I (GGTase I) is a crucial enzyme in post-translational modification, catalyzing the attachment of a geranylgeranyl lipid moiety to the C-terminus of specific proteins, a process known as geranylgeranylation. This modification is vital for the proper localization and function of these proteins, many of which are involved in essential cellular signaling pathways.

(+)-Mitorubrin has been identified as an inhibitor of GGTase I. bioaustralis.com Azaphilones, the class of compounds to which (+)-Mitorubrin belongs, have been isolated as broad-spectrum inhibitors of this enzyme. tandfonline.comtandfonline.comnih.gov The activity of these compounds is considered a potential target for antifungal therapies, as GGTase I activity is essential for the viability of organisms like Saccharomyces cerevisiae. tandfonline.comtandfonline.comnih.gov

Detailed studies on a range of azaphilones have revealed varying degrees of GGTase I inhibition. For instance, the enantiomer of (+)-Mitorubrin, (-)-R-mitorubrin, has been shown to be a less active inhibitor of recombinant Saccharomyces cerevisiae GGTase I, with a reported IC50 value of 150 µM in the presence of DTT. tandfonline.com Other azaphilones, such as a novel analogue designated as 1 , have demonstrated more potent inhibition with an IC50 value of 0.5 µM against the same enzyme. tandfonline.com

| Compound | Enzyme Source | IC50 (µM) | Reference |

|---|---|---|---|

| (-)-R-Mitorubrin | Recombinant Saccharomyces cerevisiae GGTase I | 150 (+ DTT) | tandfonline.com |

| Azaphilone Analogue 1 | Recombinant Saccharomyces cerevisiae GGTase I | 0.5 (- DTT) | tandfonline.com |

| Lunatoic Acid A | Saccharomyces cerevisiae GGTase I | 1 | tandfonline.com |

| Purpactin C | Recombinant Saccharomyces cerevisiae GGTase I | 2 (- DTT) | tandfonline.com |

Inhibition of Trypsin

Trypsin is a serine protease found in the digestive system, where it breaks down proteins. The inhibition of trypsin can have various physiological effects and is a target for certain therapeutic interventions.

While direct inhibitory data for (+)-Mitorubrin against trypsin is not extensively documented in the reviewed literature, its close analogue, mitorubrinic acid, has been identified as a trypsin inhibitor. bioaustralis.comresearchgate.net Research has determined the half-maximal inhibitory concentration (IC50) of mitorubrinic acid against trypsin to be 41 µmol/L. bioaustralis.comresearchgate.net This finding suggests that compounds structurally related to (+)-Mitorubrin can interact with and inhibit the activity of this key digestive enzyme.

| Compound | IC50 (µmol/L) | Reference |

|---|---|---|

| Mitorubrinic Acid | 41 | bioaustralis.comresearchgate.net |

Inhibition of Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in cellular metabolism. Due to its critical role, DHFR is a well-established target for various antimicrobial and anticancer drugs.

Mitorubrin and its derivatives have been recognized for their potential as DHFR inhibitors. bioaustralis.com In 1996, a patent was filed in Japan for mitorubrin compounds as dihydrofolate reductase inhibitors for the treatment of protozoal diseases. bioaustralis.combioaustralis.com The broader class of azaphilones has also been reported to exhibit inhibitory activity against DHFR. researchgate.netuq.edu.au While specific IC50 values for (+)-Mitorubrin against DHFR are not detailed in the available literature, research on other azaphilones provides insight into the potential of this class of compounds. For instance, altenusin, another fungal metabolite, has been shown to inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a related enzyme in pyrimidine biosynthesis, with an IC50 value of 5.9 μM. researchgate.net

Inhibition of Alpha-Glucosidase

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable simple sugars. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial blood glucose levels.

The inhibitory activity of (+)-Mitorubrin and its analogues against alpha-glucosidase has been investigated. While some azaphilone derivatives have demonstrated significant inhibitory effects, (-)-Mitorubrin was found to have an IC50 value greater than 200,000 nM, indicating weak to no inhibitory activity against this enzyme. However, other closely related azaphilones have shown potent alpha-glucosidase inhibition. For example, talaraculones A and B, isolated from Talaromyces aculeatus, exhibited IC50 values of 78.6 µM and 22.9 µM, respectively, which are stronger than the positive control, acarbose (B1664774) (IC50 = 101.5 µM). researchgate.netnih.gov This highlights the structural specificity required for potent alpha-glucosidase inhibition within the azaphilone class.

| Compound | IC50 | Reference |

|---|---|---|

| (-)-Mitorubrin | > 200,000 nM | |

| Talaraculone A | 78.6 µM | researchgate.netnih.gov |

| Talaraculone B | 22.9 µM | researchgate.netnih.gov |

| Acarbose (Positive Control) | 101.5 µM | researchgate.netnih.govrsc.org |

Advanced Spectroscopic and Analytical Techniques in + Mitorubrin Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate structure of (+)-mitorubrin. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble the molecular framework atom by atom.

1D NMR: ¹H and ¹³C Spectra The ¹H NMR spectrum of mitorubrin (B1238981) reveals key proton environments. For instance, in (-)-mitorubrin, characteristic signals include olefinic protons, hydroxyl groups, and methyl groups. researchgate.net Specifically, ¹H NMR data in DMSO-d₆ shows signals for olefinic protons at δ 8.28 (1H, s, H-1), δ 6.60 (1H, s, H-4), and δ 5.60 (1H, s, H-5), among others. jst.go.jp Methyl protons are observed at δ 1.54 (3H, s, 7-Me) and δ 2.45 (3H, s, 7''-Me). jst.go.jp

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons that are not attached to protons. researchgate.net Key resonances in the ¹³C NMR spectrum of (-)-mitorubrin (in DMSO-d₆) include those for carbonyl carbons at δ 191.1 (C-6) and δ 192.3 (C-8), and the quaternary carbon at the chiral center at δ 85.1 (C-7). jst.go.jp

2D NMR: COSY, HSQC, and HMBC 2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. magritek.comgithub.io This helps to piece together fragments of the molecule, such as the propenyl side chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). columbia.edu This is vital for connecting the different molecular fragments identified by COSY and for positioning quaternary carbons and heteroatoms within the structure. For example, HMBC correlations can link the protons of the methyl group at C-7 to carbons C-6, C-7, and C-8, confirming its position. jst.go.jpresearchgate.net

The collective data from these NMR experiments allows for the complete assignment of all proton and carbon signals and the definitive elucidation of the planar structure of (+)-mitorubrin. mobt3ath.comuoa.gr

Table 1: ¹H and ¹³C NMR Data for (-)-Mitorubrin in DMSO-d₆ jst.go.jp

| Position | δC (ppm), type | δH (ppm), multiplicity (J in Hz) | HMBC (H to C) |

| 1 | 155.0, CH | 8.28, s | 3, 4a, 8, 8a |

| 3 | 155.2, C | ||

| 4 | 108.4, CH | 6.60, s | 3, 5, 1' |

| 4a | 114.2, C | ||

| 5 | 106.4, CH | 5.60, s | 4a, 7 |

| 6 | 191.1, C | ||

| 7 | 85.1, C | ||

| 7-Me | 22.0, CH₃ | 1.54, s | 6, 7, 8 |

| 8 | 192.3, C | ||

| 8a | 143.2, C | ||

| 1' | 122.5, CH | 6.27, br dq (16.0, 1.3) | 3, 3' |

| 2' | 135.2, CH | 6.54, m | 3, 3' |

| 3' | 18.3, CH₃ | 1.90, br dd (5.9, 1.3) | 1', 2' |

| 1'' | 168.1, C | ||

| 2'' | 104.7, C | ||

| 3'' | 162.7, C | ||

| 3''-OH | 10.31, s | ||

| 4'' | 100.6, CH | 6.15, d (2.2) | 2'', 3'', 5'', 6'' |

| 5'' | 162.4, C | ||

| 5''-OH | 10.26, s | ||

| 6'' | 111.1, CH | 6.23, d (2.1) | 2'', 5'' |

| 7'' | 142.4, C | ||

| 7''-Me | 22.6, CH₃ | 2.45, s | 2'', 6'', 7'' |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision, enabling the determination of its elemental composition. libretexts.orgmeasurlabs.com For (+)-mitorubrin, HRMS is essential for confirming its molecular formula, C₂₁H₁₈O₇. nih.govresearchgate.net

The technique works by ionizing the sample, often using electrospray ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ions with very high accuracy. measurlabs.com This precision allows differentiation between compounds that might have the same nominal mass but different elemental formulas. libretexts.org For example, a study on mitorubrin derivatives used HR-ESIMS to confirm the molecular formula of a related compound, purpurquinone D, as C₂₁H₁₈O₁₀ by observing the [M − H]⁻ ion at m/z 429.0824.

Beyond molecular formula determination, HRMS coupled with tandem mass spectrometry (MS/MS) is used for fragmentation analysis. researchgate.netresearchgate.net In these experiments, the parent ion of (+)-mitorubrin is isolated and then fragmented by collision-induced dissociation (CID). researchgate.net The resulting fragment ions provide valuable structural information, helping to confirm the connectivity of different parts of the molecule, such as the azaphilone core and the orsellinic acid moiety. researchgate.netresearchgate.net The fragmentation patterns of azaphilones like mitorubrin are often characteristic and can be used to identify related compounds in complex mixtures. researchgate.net

Electronic Circular Dichroism (ECD) for Absolute Stereochemical Assignment

The absolute configuration of the chiral center at C-7 in (+)-mitorubrin is determined using Electronic Circular Dichroism (ECD) spectroscopy. researchgate.netd-nb.info ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum that is highly sensitive to its three-dimensional structure. numberanalytics.com

The experimental ECD spectrum of (+)-mitorubrin is compared with the spectra of known related compounds or with theoretically calculated spectra. researchgate.netuni-hannover.de For azaphilones, the sign of the Cotton effects (the peaks and troughs in the ECD spectrum) at specific wavelengths can be correlated to the absolute stereochemistry. d-nb.infouni-hannover.de For instance, studies on mitorubrin and its derivatives have shown that the stereochemistry at the C-7 and C-8 positions dictates the ECD profile. d-nb.infouni-hannover.de Mitorubrinol (B600588) isolated from Hypoxylon fragiforme showed a positive Cotton effect at 245 nm and negative effects at 226 and 272 nm, which is indicative of an (S)-(+) configuration. d-nb.info This comparative approach allows for the confident assignment of the (R) or (S) configuration at the stereocenter(s) of the molecule. researchgate.netnih.gov

X-ray Crystallography for Definitive Solid-State Structure Confirmation

X-ray crystallography provides the most definitive evidence for the structure of a molecule in its solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the precise three-dimensional coordinates of every atom in the molecule, confirming not only its connectivity but also its absolute stereochemistry.

While obtaining suitable crystals of natural products can be challenging, a successful X-ray crystallographic analysis of a mitorubrin derivative or a closely related compound provides an unambiguous structural proof. researchgate.net This solid-state data serves as the ultimate benchmark against which spectroscopic data from NMR, HRMS, and ECD are compared and validated. For example, the structures of related azaphilones have been confirmed by single-crystal X-ray diffraction analysis. researchgate.net

Integration of Computational Chemistry for Spectroscopic Predictions (e.g., Quantum Chemical Calculations for ECD)

Computational chemistry has become an indispensable tool in the structural elucidation of natural products like (+)-mitorubrin. Quantum chemical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are employed to predict spectroscopic properties. nih.govresearchgate.net

A key application is the prediction of ECD spectra. researchgate.netmdpi-res.com By calculating the theoretical ECD spectrum for a specific enantiomer (e.g., (R)-mitorubrin), and comparing it to the experimental spectrum, the absolute configuration can be assigned with a high degree of confidence. researchgate.netmdpi.com A good match between the experimental and calculated spectra for a particular stereoisomer confirms its absolute stereochemistry. researchgate.net This approach is particularly valuable when authentic reference compounds are unavailable for direct comparison. mdpi.com Computational methods are also used to predict UV/visible spectra and to analyze the electronic transitions responsible for the color of these pigments. nih.govresearchgate.net

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS) for Metabolomic Profiling

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for the analysis of (+)-mitorubrin within complex mixtures, such as fungal extracts. researchgate.netconicet.gov.arconicet.gov.ar This method combines the separation capabilities of liquid chromatography with the sensitive and accurate mass detection of HRMS. shimadzu.com

In a typical LC-HRMS analysis, the components of a crude extract are first separated on an HPLC column. As each compound elutes, it is ionized and its exact mass is measured by the HRMS detector. This allows for the detection and tentative identification of (+)-mitorubrin and its derivatives based on their precise mass and retention time, even when they are present at low concentrations. researchgate.net This technique is instrumental in chemotaxonomic studies of fungi to profile their secondary metabolite production and in metabolomic studies to understand the biosynthesis of these compounds. researchgate.netresearchgate.net The use of tandem MS (LC-HRMS/MS) further aids in the structural confirmation of the detected compounds by providing fragmentation data. researchgate.net

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic Pathways for Undiscovered Analogues

The discovery of new (+)-mitorubrin analogues is intrinsically linked to a deeper understanding of their biosynthesis. Fungi are known to possess a wealth of "silent" or cryptic biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. nih.gov Activating these silent pathways through various strategies could lead to the production of novel mitorubrin (B1238981) derivatives with potentially enhanced or entirely new biological activities.

Future research should focus on:

Genome Mining: In silico analysis of fungal genomes, particularly from the genera Penicillium and Talaromyces, can identify uncharacterized polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters that may be responsible for producing new azaphilones. researchgate.netconfex.com

Co-cultivation: Growing (+)-mitorubrin-producing fungi alongside other microorganisms can trigger the expression of otherwise silent BGCs as a defense or communication mechanism, leading to the synthesis of new compounds. nih.gov Co-cultivation of marine-adapted fungi with phytopathogens has already shown promise in expanding chemical diversity. nih.gov

Chemical Elicitation: The introduction of small-molecule elicitors into the fungal culture can modulate gene expression and stimulate the production of novel secondary metabolites. uq.edu.au

Heterologous Expression: Expressing identified BGCs in a more tractable host organism can facilitate the production and characterization of the encoded natural products. pensoft.net

Rational Design and Synthesis of Mitorubrin Analogues with Enhanced Specificity

While nature provides a diverse array of mitorubrin-related structures, synthetic chemistry offers the ability to create targeted modifications to optimize biological activity and specificity. unibo.it The development of asymmetric syntheses for (-)-mitorubrin has already demonstrated the feasibility of constructing the complex azaphilone core. nih.gov

Key future directions include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the mitorubrin scaffold and evaluating the biological activity of the resulting analogues will provide crucial insights into the chemical features essential for its therapeutic effects. mdpi.com This knowledge can guide the design of more potent and selective compounds.

Combinatorial Biosynthesis: Engineering the biosynthetic pathway of (+)-mitorubrin by altering the enzymatic machinery could generate a library of novel analogues. confex.commdpi.com This approach combines the power of synthetic biology with the efficiency of microbial production.

Chemoenzymatic Synthesis: Combining the selectivity of enzymatic reactions with the versatility of chemical synthesis can provide concise and efficient routes to complex mitorubrin analogues. researchgate.net

In-depth Mechanistic Investigations of Promising Biological Activities

While (+)-mitorubrin and its derivatives have been shown to possess a range of biological activities, including antifungal and enzyme inhibitory effects, the precise molecular mechanisms underlying these activities often remain to be fully elucidated. bioaustralis.comnih.gov

Future research should prioritize:

Target Identification and Validation: Identifying the specific cellular targets of (+)-mitorubrin is crucial for understanding its mechanism of action. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.

Enzyme Inhibition Kinetics: For activities such as the inhibition of geranylgeranyl transferase, detailed kinetic studies can reveal the mode of inhibition and provide a basis for the design of more potent inhibitors. bioaustralis.com

Cellular and Molecular Biology Studies: Investigating the effects of (+)-mitorubrin on cellular processes such as signal transduction, gene expression, and metabolic pathways will provide a comprehensive understanding of its biological impact.

Exploration of Underexplored Natural Habitats for New (+)-Mitorubrin Producers

The discovery of novel natural products is often linked to the exploration of unique and underexplored environments. nih.gov While (+)-mitorubrin has been isolated from various terrestrial fungi, there is significant potential for discovering new producers, and consequently new analogues, in less-studied habitats. nih.gov

Promising areas for exploration include:

Marine Environments: Marine-derived fungi, including those from deep-sea hypersaline anoxic basins, represent a largely untapped resource for novel bioactive compounds. mdpi.commdpi.commdpi-res.com The extreme conditions of these habitats may drive the evolution of unique biosynthetic pathways. mdpi.com

Endophytic Fungi: Fungi that live within the tissues of plants without causing disease are a rich source of chemical diversity. researchgate.net Exploring endophytic fungi from a wider range of plant species and geographical locations could yield new mitorubrin derivatives.

Insect-Associated Fungi: Microbes associated with venomous animals, such as wasps, have been shown to produce unique metabolites and represent another promising, yet underexplored, ecological niche. uq.edu.au

Development of Biotechnological Platforms for Sustainable Production

To fully realize the therapeutic potential of (+)-mitorubrin and its analogues, the development of sustainable and scalable production methods is essential. mdpi.com Fermentation-based approaches offer a promising alternative to chemical synthesis, which can be complex and costly.

Future research in this area should focus on:

Strain Improvement: Optimizing the production of (+)-mitorubrin in its native producers through classical strain improvement techniques (e.g., mutagenesis and screening) or metabolic engineering can significantly increase yields.

Bioreactor Optimization: Studying the production of mitorubrin in stirred-tank bioreactors can allow for the precise control of fermentation parameters, leading to enhanced productivity. frontiersin.org Co-culture fermentations in bioreactors have also shown potential for increasing the titers of specific metabolites. frontiersin.org

Heterologous Production Systems: As mentioned previously, expressing the (+)-mitorubrin biosynthetic gene cluster in a well-characterized industrial host, such as Saccharomyces cerevisiae or Aspergillus niger, could provide a robust and scalable platform for its production. pensoft.net

Q & A

Q. What are the key challenges in synthesizing (+)-Mitorubrin, and how can enantioselective synthesis be optimized?

(+)-Mitorubrin’s synthesis requires addressing stereochemical control, as its enantiomer (-)-Mitorubrin often co-occurs in fungal metabolites. A racemic synthesis of (±)-Mitorubrin was achieved via polyketide pathways using Penicillium rubrum . To optimize enantioselectivity, researchers should:

- Employ chiral catalysts or enzymes to bias stereochemical outcomes.

- Validate purity using circular dichroism (CD) or enantioselective HPLC.

- Cross-reference biosynthetic gene clusters (BGCs) from fungal strains to identify stereochemical determinants .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing (+)-Mitorubrin’s structure?

Key methods include:

- NMR : Assign proton and carbon signals using 2D techniques (e.g., HSQC, HMBC) to resolve complex coupling in azaphilone frameworks.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation.

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

- ECD spectroscopy : Compare experimental electronic circular dichroism (ECD) with computed spectra to validate stereochemistry .

Advanced Research Questions

Q. How can contradictory stereochemical data in (+)-Mitorubrin studies be resolved?

Discrepancies in stereochemical assignments (e.g., C-8 vs. C-8a configurations) arise from overlapping spectral signals or incomplete BGC analysis. To resolve these:

- Combine BGC functional analysis with ECD/VCD spectroscopy to correlate biosynthetic pathways with experimental optical activity .

- Use density functional theory (DFT) to model stereoisomers and compare computed vs. observed spectra.

- Validate findings through total synthesis of proposed stereoisomers and compare biological activity .

Q. What experimental designs are optimal for studying (+)-Mitorubrin’s bioactivity in mixed-methods research?

A mixed-methods approach could involve:

- Quantitative : Dose-response assays (e.g., IC50 values against phytopathogens) with strict controls for fungal metabolite variability.

- Qualitative : Transcriptomic analysis to identify gene expression changes in target organisms.

- Integration : Use factorial designs to test interactions between (+)-Mitorubrin and co-metabolites (e.g., hybridorubrins) .

- Ensure reproducibility by adhering to Beilstein Journal guidelines: document synthetic protocols, purity criteria (>95%), and analytical parameters .

Q. How should researchers address variability in (+)-Mitorubrin’s reported biological activities across studies?

Variability may stem from differences in fungal strain expression, extraction methods, or assay conditions. Mitigation strategies include:

- Standardize fungal culturing conditions (e.g., media, temperature) to minimize metabolic drift.

- Use statistical meta-analysis to aggregate data from multiple studies, identifying outliers via funnel plots.

- Perform bioactivity-guided fractionation to isolate (+)-Mitorubrin from co-metabolites that may synergize or antagonize its effects .

Methodological Frameworks

What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on (+)-Mitorubrin’s ecological roles?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Prioritize questions answerable via available techniques (e.g., LC-MS for metabolite quantification).

- Novel : Explore understudied aspects, such as (+)-Mitorubrin’s role in fungal-plant communication.

- Relevant : Align with broader goals like antifungal drug discovery or ecological biochemistry .

Q. How can conflicting data on (+)-Mitorubrin’s stability be analyzed in systematic reviews?

- Conduct sensitivity analysis to assess how extraction solvents (e.g., methanol vs. ethyl acetate) impact stability.

- Use PRISMA guidelines to ensure transparent reporting of inclusion/exclusion criteria.

- Highlight methodological disparities (e.g., storage temperatures, pH conditions) as potential confounders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.